molecular formula C22H23ClN4O4S2 B2354578 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 892273-56-2

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2354578
CAS No.: 892273-56-2
M. Wt: 507.02
InChI Key: GQZCYUOZSYAXAT-UHFFFAOYSA-N
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Description

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23ClN4O4S2 and its molecular weight is 507.02. The purity is usually 95%.
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Biological Activity

The compound 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide is a novel pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O4S2C_{23}H_{26}N_{4}O_{4}S_{2}, with a molecular weight of approximately 486.6 g/mol. The structure features a pyrimidine ring substituted with various functional groups, including an amine, sulfonyl, and thioether moieties, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group has been shown to exhibit enzyme inhibitory properties, particularly against carbonic anhydrase and other sulfonamide-sensitive enzymes .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, which are common in many pyrimidine derivatives. Studies have indicated that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .

Biological Activity Data

Recent studies have evaluated the biological activity of related compounds and provided insights that can be extrapolated to this compound. Below is a summary table of relevant findings from similar pyrimidine derivatives:

Compound NameBiological ActivityReference
Pyrimidine SulfonamidesAntibacterial, Antiviral
5-MethylpyrimidinesAntitumor effects on breast cancer cells
Sulfanilamide DerivativesInhibition of bacterial growth

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Testing : In vitro testing on human cancer cell lines revealed that a structurally analogous compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. This suggests potential for further development as an anticancer agent .
  • Enzyme Inhibition Studies : A series of experiments demonstrated that similar compounds effectively inhibited acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease .

Properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4S2/c1-13(2)14-4-7-16(8-5-14)33(29,30)19-11-25-22(27-21(19)24)32-12-20(28)26-15-6-9-18(31-3)17(23)10-15/h4-11,13H,12H2,1-3H3,(H,26,28)(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZCYUOZSYAXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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